2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
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Description
Synthesis Analysis
The synthesis of related imidazole derivatives involves multiple steps, including the alkylation of imidazolyl propanol with bromobenzyl bromide and subsequent reactions involving specific reagents such as silver triflate and non-nucleophilic amine bases. These procedures yield compounds with high purity and specific activities, demonstrating the complex yet controlled synthesis process for these types of molecules (Iwata et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallography and quantum chemical methods, revealing detailed information about the nature and strength of intermolecular interactions. Such analyses provide insights into the conformational dynamics and the influence of specific substituents on the overall structure (Sowmya et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives are multifaceted, including facile formation of amide bonds between fragments containing unmasked imidazole-ring systems. The reactivity of these compounds underscores their versatility and potential for further chemical modifications (Modder et al., 2010).
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy : A study on zinc phthalocyanine derivatives, which share structural similarities with the compound , highlights their potential in photodynamic therapy for cancer treatment. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yields, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Hypertension Treatment
- Antihypertensive Effects : The discovery of a series of N-(biphenylylmethyl)imidazoles, which exhibit a potent antihypertensive effect upon oral administration, suggests that structurally related compounds, including the one , may also possess similar pharmacological properties (Carini et al., 1991).
Catalysis in Organic Synthesis
- Catalytic Activities : A novel mixed-ligand Cu(II) Schiff base complex, involving imidazole derivatives, demonstrated significant catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This finding suggests that compounds containing imidazole units, like the one discussed, could be explored for their catalytic efficiencies in organic synthesis (Ebrahimipour et al., 2018).
properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOJZPPXNUNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
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